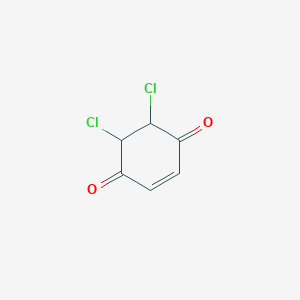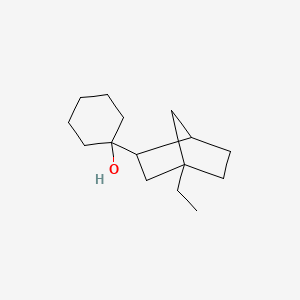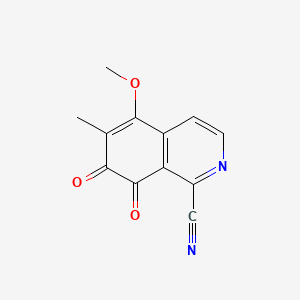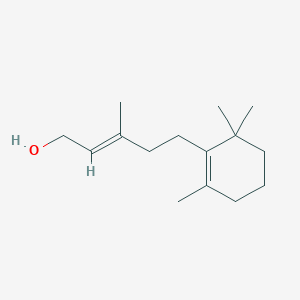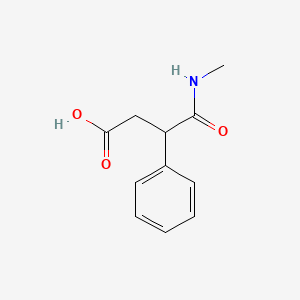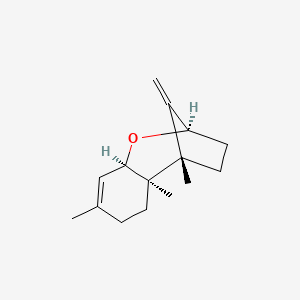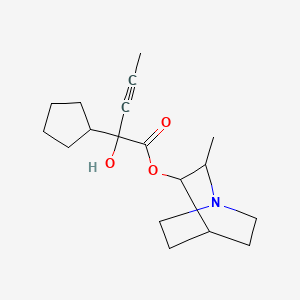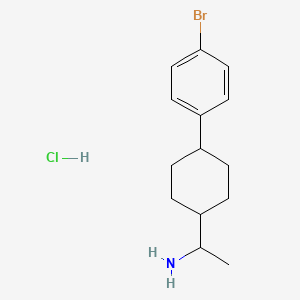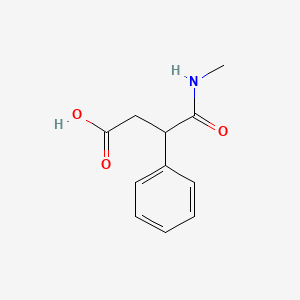
Benzenepropanoic acid, beta-((methylamino)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, beta-((methylamino)carbonyl)-, also known as β-(Methylamino)benzenepropanoic acid, is a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, beta-((methylamino)carbonyl)- typically involves the reaction of benzenepropanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced catalytic systems and purification techniques .
化学反应分析
Types of Reactions: Benzenepropanoic acid, beta-((methylamino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-carbon position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzenepropanoic acid, beta-((methylamino)carbonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzenepropanoic acid, beta-((methylamino)carbonyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
相似化合物的比较
Benzeneacetic acid: Similar structure but lacks the methylamino group.
Phenylpropanoic acid: Similar backbone but different functional groups.
Beta-alanine: Similar amino acid structure but different side chain.
Uniqueness: Benzenepropanoic acid, beta-((methylamino)carbonyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
73294-88-9 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
4-(methylamino)-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-11(15)9(7-10(13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14) |
InChI 键 |
MYANGMBHBNYNQU-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C(CC(=O)O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


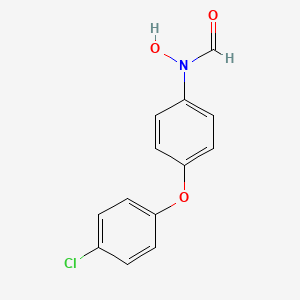
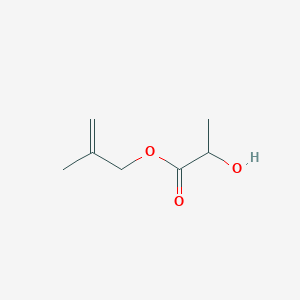
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
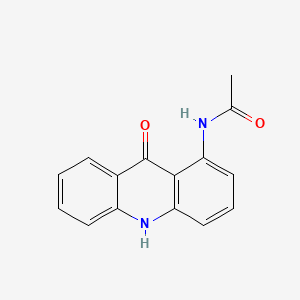
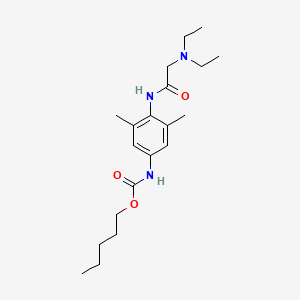
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
